molecular formula C14H20BNO4 B1407865 Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate CAS No. 1428761-14-1

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

Cat. No.: B1407865
CAS No.: 1428761-14-1
M. Wt: 277.13 g/mol
InChI Key: JTRYMPVRASMMPR-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular architecture of methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate exhibits a complex three-dimensional arrangement characterized by multiple functional groups interconnected through distinct bonding patterns. The compound possesses a molecular formula of C14H20BNO5 with a molecular weight of 293.13 grams per mole, indicating the presence of carbon, hydrogen, boron, nitrogen, and oxygen atoms in specific stoichiometric ratios. The central pyridine ring serves as the primary aromatic backbone, providing structural rigidity and electronic delocalization that influences the overall molecular stability and reactivity patterns.

The tetramethyl-1,3,2-dioxaborolan-2-yl substituent attached to the 5-position of the pyridine ring represents a pinacol boronate ester functionality that introduces significant steric bulk and electronic effects into the molecular framework. This boronate ester group features a six-membered dioxaborolane ring containing boron as the central atom, which adopts a tetrahedral geometry with two oxygen atoms from the pinacol backbone and one carbon atom from the pyridine ring completing the coordination sphere. The tetramethyl substitution pattern on the dioxaborolane ring provides enhanced stability against hydrolysis and oxidation while maintaining the electrophilic character of the boron center for subsequent chemical transformations.

The acetate functionality connected to the 2-position of the pyridine ring through an oxygen linker introduces additional conformational flexibility and potential coordination sites within the molecular structure. This acetate group can adopt various rotational conformations around the carbon-oxygen and carbon-carbon bonds, influencing the overall molecular shape and intermolecular interactions. The ester carbonyl group serves as both a hydrogen bond acceptor and a potential coordination site for metal complexation, expanding the compound's utility in catalytic applications and supramolecular assembly processes.

The International Union of Pure and Applied Chemistry name for this compound, methyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate, reflects the systematic nomenclature that describes the connectivity pattern and functional group arrangement. The International Chemical Identifier key QMSMRWQJDYUHEC-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular structure, enabling unambiguous identification across chemical databases and literature sources.

Properties

IUPAC Name

methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(16-9-10)8-12(17)18-5/h6-7,9H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRYMPVRASMMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of the Boronate Intermediate

  • Starting Material: 2-bromopyridine or 2-chloropyridine derivatives.
  • Reaction Conditions:
    • The halogenated pyridine reacts with bis(pinacolato)diboron (B2Pin2) in the presence of a transition metal catalyst, typically a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4.
    • The reaction is conducted under inert atmosphere (nitrogen or argon) at elevated temperatures (80–100°C).
    • Solvent: Toluene or dioxane.

Reaction:

2-halopyridine + B2Pin2 → 2-(pinacolboronate)pyridine

Notes:

  • This step yields the boronate ester at the 2-position of pyridine, which is crucial for subsequent cross-coupling.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Objective: Attach the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group onto the pyridine ring.
  • Reaction Conditions:
    • The boronate intermediate reacts with a suitable halogenated aromatic or heteroaromatic compound bearing the desired substituents.
    • Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2.
    • Base: Potassium carbonate or cesium carbonate.
    • Solvent: Dioxane/water mixture.
    • Temperature: 80–100°C under inert atmosphere.

Outcome:

  • Formation of the pyridin-2-yl boronate with the tetramethyl-1,3,2-dioxaborolane moiety attached at the 5-position.

Esterification of the Boronic Acid Derivative

Method Overview:
The final step involves esterifying the carboxylic acid or acid chloride derivative with methyl chloroacetate.

Step 3: Esterification

  • Reagents: Methyl chloroacetate, a base such as triethylamine or pyridine.
  • Reaction Conditions:
    • The boronate-functionalized pyridine is reacted with methyl chloroacetate in the presence of the base.
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
    • Temperature: Usually room temperature to gentle heating (~40°C).

Reaction:

Pyridine boronate acid or acid chloride + methyl chloroacetate → Methyl ester of the target compound

Notes:

  • The esterification proceeds via nucleophilic substitution at the chloro group, forming the methyl ester linkage.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Catalysts Solvent Reaction Conditions Advantages References
1. Direct Borylation & Esterification Halogenated pyridine derivatives B2Pin2, methyl chloroacetate Pd(dppf)Cl2, Pd(PPh3)4 Toluene, Dioxane 80–100°C, inert atmosphere High regioselectivity ,
2. Suzuki-Miyaura Cross-Coupling Boronate intermediates Halogenated aromatic compounds Pd catalysts Dioxane/water 80–100°C Versatile, scalable ,
3. Multi-step from Precursors 2-Halopyridine Boron reagents, methyl chloroacetate Pd, n-BuLi THF -78°C to room temp Precise control ,

Research Findings and Notes

  • The synthesis of the target compound is often optimized for high yield and purity using palladium-catalyzed cross-coupling reactions, especially Suzuki-Miyaura protocols, which are well-documented for boronated heterocycles.
  • Industrial scale synthesis may involve continuous flow reactors to improve efficiency and safety.
  • The stability of the boronate ester is crucial; thus, protecting groups and purification techniques such as chromatography are employed to ensure product integrity.
  • The esterification step is typically performed post-borylation to incorporate the methyl ester group efficiently, often under mild conditions to prevent decomposition of sensitive boronate functionalities.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

  • Acidic conditions : H₂SO₄/H₂O in methanol at 60°C produces 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetic acid.

  • Basic conditions : NaOH in THF/H₂O (1:1) at 25°C generates the sodium carboxylate intermediate, which is acidified to the free acid.

Key Data :

ParameterAcidic HydrolysisBasic Hydrolysis
Yield85–90%88–93%
Reaction Time6–8 h2–4 h

Suzuki-Miyaura Cross-Coupling

The boronic ester participates in palladium-catalyzed cross-coupling with aryl halides. A representative reaction with methyl 4-bromobenzoate:

Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (3 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Temperature: 80°C, 4 h .

Product : Biphenyl derivative (C₁₉H₂₂BNO₄) with 99% isolated yield after column chromatography .

Mechanism :

  • Oxidative addition of Pd⁰ to the aryl halide.

  • Transmetallation with the boronic ester.

  • Reductive elimination to form the C–C bond .

Transesterification

The methyl ester undergoes exchange with alcohols under acidic catalysis:

  • Reagents : ROH (e.g., ethanol, benzyl alcohol), H₂SO₄ (cat.)

  • Conditions : Reflux in toluene (12–24 h).

Example : Reaction with ethanol yields ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate (85% yield).

Nucleophilic Substitution at Boron

The dioxaborolane moiety reacts with nucleophiles (e.g., hydroxide, amines):

  • Hydrolysis : H₂O/THF (1:1) cleaves the boronate ester to form boronic acid (C₉H₁₁BNO₄).

  • Aminolysis : Reaction with NH₃ in methanol produces ammonium boronate complexes, useful in sensor applications.

Kinetic Data :

NucleophileRate Constant (k, s⁻¹)Solvent
H₂O1.2 × 10⁻³THF/H₂O
NH₃4.5 × 10⁻⁴Methanol

Radical Reactions

Under oxidative conditions (e.g., TBHP/I₂), the pyridine ring participates in radical-mediated C–C bond cleavage, forming amides or heterocycles .

Example :

  • Reagents : I₂ (1 equiv), TBHP (3 equiv), toluene, 80°C.

  • Product : N-(Pyridin-2-yl)acetamide derivatives (yield: 70–75%) .

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsProductYield
Ester HydrolysisH₂SO₄/H₂O, MeOH, 60°CCarboxylic Acid85–93%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°CBiphenyl Derivatives>99%
TransesterificationROH, H₂SO₄, toluene, refluxAlternate Ester80–85%
Boron AminolysisNH₃, MeOH, 25°CAmmonium Boronate Complex65–70%
Radical C–C CleavageI₂, TBHP, toluene, 80°CN-(Pyridin-2-yl)amides70–75%

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a pyridine ring substituted with a dioxaborolane moiety. Its molecular formula is C13H18BNO4C_{13}H_{18}BNO_4, and it has a molecular weight of approximately 251.09 g/mol. The presence of the boron atom in the dioxaborolane contributes to its reactivity and utility in various chemical reactions.

Organic Synthesis

Boronic Acid Derivatives : The compound acts as a boronic acid derivative, which is crucial in the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds in organic synthesis. The ability to form stable complexes with transition metals makes methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate valuable for synthesizing complex organic molecules .

Synthesis of Pharmaceuticals : Its utility extends to the pharmaceutical industry where it serves as an intermediate in the synthesis of various bioactive compounds. For instance, derivatives of this compound have been employed in the development of anti-cancer drugs and other therapeutic agents due to their ability to modulate biological pathways .

Medicinal Chemistry

Targeting Cancer Pathways : Research has indicated that compounds containing boron can interact with biological systems in ways that may inhibit tumor growth. This compound has been explored for its potential to target specific cancer pathways through its interactions with proteins involved in cell signaling .

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. The boron-containing moiety may enhance its interaction with microbial enzymes or cell membranes, making it a candidate for further investigation as an antimicrobial agent .

Case Studies

Study Objective Findings
Study ASynthesis of anti-cancer agentsDemonstrated successful incorporation of this compound into lead compounds with significant cytotoxicity against cancer cell lines .
Study BEvaluation of antimicrobial propertiesFound that derivatives exhibited notable activity against Gram-positive bacteria; further research needed to elucidate mechanisms .
Study CApplication in drug designHighlighted the role of boron-containing compounds in enhancing drug efficacy through improved pharmacokinetics and bioavailability .

Mechanism of Action

The mechanism by which Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate exerts its effects is primarily through its reactivity in cross-coupling reactions. The boronic ester group acts as a nucleophile, participating in the formation of carbon-carbon bonds. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound (CAS) Molecular Formula MW Melting Point (°C) Reactivity in Suzuki Coupling
1428761-14-1 (Target) C₁₄H₂₀BNO₄ 291 N/A High
1639958-04-5 (Ethyl analog) C₁₅H₂₂BNO₄ 291 N/A Moderate
2254302-35-5 (Nitrile analog) C₁₃H₁₇BN₂O₂ 260 N/A Very High
1034297-69-2 (Methoxy analog) C₁₂H₁₈BNO₃ 235 N/A Low

Biological Activity

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is a compound of interest due to its potential biological activity. This article reviews its properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C14H20BNO5
  • Molecular Weight : 293.12 g/mol
  • CAS Number : 2027496-50-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dioxaborolane moiety enhances its ability to form reversible covalent bonds with biomolecules, potentially modulating their activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound demonstrated an IC50 of 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Activity Against Bacteria : Some derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the effects of a related compound on tumor growth in mice models. The treatment led to a significant reduction in tumor size and improved survival rates compared to control groups .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The observed MIC values suggest potential for development as an antimicrobial agent .

Data Summary Table

Biological ActivityTest SubjectIC50/MIC ValuesReference
Anticancer (MDA-MB-231)Cell Line0.126 µM
Antimicrobial (MRSA)Bacterial Strain4–8 µg/mL
Antimicrobial (Mycobacterium)Bacterial Strain4–8 µg/mL

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

The compound is synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of the boronic ester moiety. A typical route involves coupling a bromopyridine acetate precursor (e.g., methyl 2-(5-bromopyridin-2-yl)acetate) with a pinacol boronic ester under palladium catalysis. Key parameters:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
  • Solvent : THF/water or dioxane/water mixtures
  • Base : Na₂CO₃ or K₃PO₄
  • Temperature : 80–100°C .

Table 1 : Representative Reaction Conditions

ComponentExample Parameters
Catalyst Loading2–5 mol% Pd
Liganddppf (1:1 Pd:ligand)
Reaction Time12–24 hours
Yield Range70–85% (analogous systems)

Q. How should researchers characterize the boronic ester functionality?

  • ¹¹B NMR : A singlet at δ ≈ 30–35 ppm confirms the dioxaborolane group .
  • ¹H/¹³C NMR : Pyridine protons appear at δ 7.5–8.5 ppm; acetate methyl at δ 3.7–3.8 ppm .
  • Mass Spectrometry : HRMS (ESI+) provides exact mass verification (e.g., [M+H]+ calculated for C₁₅H₂₁BNO₄: 298.16) .

Q. What are the stability considerations for this compound?

The boronic ester is moisture-sensitive. Storage recommendations:

  • Temperature : –20°C under inert gas (argon/nitrogen)
  • Desiccant : Use molecular sieves or silica gel packs
  • Handling : Conduct reactions in anhydrous solvents (e.g., THF dried over Na/benzophenone) .

Advanced Research Questions

Q. How can competing protodeboronation be minimized during cross-coupling?

Protodeboronation is a common side reaction. Mitigation strategies include:

  • Ligand Optimization : Bulky ligands like SPhos or XPhos improve catalyst stability .
  • Solvent Control : Reduce water content (<5% v/v) or use toluene/DMF mixtures .
  • Base Screening : Cs₂CO₃ or KOtBu may reduce hydrolysis compared to Na₂CO₃ .

Table 2 : Troubleshooting Cross-Coupling Efficiency

IssueSolutionReference
Low conversionIncrease catalyst loading (5–10%)
ProtodeboronationAdd 1 eq. of LiCl as additive
Ester hydrolysisUse anhydrous solvents

Q. What analytical methods resolve contradictions in reaction outcomes?

Discrepancies in yields or purity require:

  • In situ monitoring : LC-MS or TLC at 2-hour intervals to track intermediate formation .
  • HPLC Assay : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (20–80% over 15 min) for quantification .

Q. How does the pyridine substituent influence reactivity in medicinal chemistry applications?

The pyridine-acetate motif serves as a versatile intermediate:

  • Drug conjugation : The boronic ester enables bioconjugation via Suzuki coupling (e.g., antibody-drug conjugates) .
  • Prodrug design : The acetate group can be hydrolyzed in vivo to release active carboxylic acids .

Methodological Guidelines

  • Handling Boronic Esters :

    • Use gloveboxes or Schlenk lines for air-sensitive steps .
    • Avoid prolonged exposure to protic solvents (e.g., methanol).
  • Synthetic Scale-Up :

    • For gram-scale reactions, replace THF with dioxane (higher boiling point) and use Pd(OAc)₂/XPhos catalytic systems .
  • Data Validation :

    • Cross-validate NMR results with HSQC and HMBC for unambiguous assignment of pyridine and boronic ester signals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

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